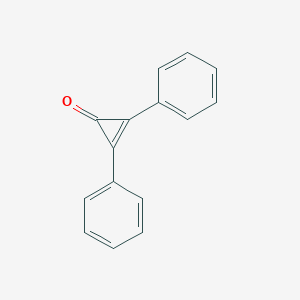

ジフェニルシクロプロペノン

概要

説明

科学的研究の応用

Diphencyprone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of cyclopropenones and their derivatives.

Biology: Investigated for its role in modulating immune responses and inducing contact hypersensitivity.

Medicine: Primarily used in dermatology to treat alopecia areata, viral warts, and cutaneous metastases of melanoma

Industry: Employed in the development of topical formulations for therapeutic use.

作用機序

ジフェンシプロンは、脱毛の原因となる自己反応性細胞の作用に対抗する免疫応答を誘発することで、その効果を発揮します。 この化合物は炎症反応を誘発し、これは免疫系を毛包攻撃からそらすと仮定されており、毛髪の再生を可能にします . マイクロアレイとmiRNAプロファイリングを使用した研究により、このプロセスに関与する分子標的と経路に関する洞察が得られました .

類似の化合物:

ジニトロクロロベンゼン: 皮膚科で用いられる別の接触感作剤。

スクアリン酸ジブチルエステル: 同様の治療目的で使用されます.

比較: ジフェンシプロンは、強力で持続的な免疫応答を誘発する能力が独特であり、脱毛症や難治性疣贅などの疾患の治療に特に効果的です . ジニトロクロロベンゼンとは異なり、ジフェンシプロンは前臨床的な遺伝毒性試験に合格しており、長期使用のためのより安全な選択肢となっています .

生化学分析

Biochemical Properties

Diphenylcyclopropenone plays a significant role in biochemical reactions due to its ability to act as a hapten. It interacts with various enzymes, proteins, and other biomolecules, primarily through covalent binding. The strong polarization of the carbonyl group in Diphenylcyclopropenone leads to a partial positive charge on the cyclopropene ring and a partial negative charge on the oxygen atom, facilitating interactions with nucleophilic sites on proteins and enzymes . This interaction can lead to the formation of stable adducts, which are recognized by the immune system, triggering an immune response.

Cellular Effects

Diphenylcyclopropenone exerts several effects on different cell types and cellular processes. In keratinocytes and dermal fibroblasts, it induces the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha, which are crucial for initiating an immune response . Additionally, Diphenylcyclopropenone affects cell signaling pathways by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s ability to modulate immune responses and promote hair regrowth in alopecia areata patients.

Molecular Mechanism

The molecular mechanism of Diphenylcyclopropenone involves its ability to act as a sensitizing agent, leading to the activation of the immune system. Upon topical application, Diphenylcyclopropenone binds to skin proteins, forming hapten-protein complexes that are recognized by antigen-presenting cells . These cells process and present the complexes to T cells, leading to their activation and proliferation. The activated T cells then release cytokines that mediate an inflammatory response, which can redirect the immune system’s attack away from hair follicles in alopecia areata patients . Additionally, Diphenylcyclopropenone can inhibit the function of autoreactive T cells, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphenylcyclopropenone change over time due to its stability and degradation properties. The compound is sensitive to light and should be stored in dark conditions to prevent degradation . Over time, the immune response induced by Diphenylcyclopropenone can lead to desensitization, requiring adjustments in dosage or application frequency. Long-term studies have shown that sustained use of Diphenylcyclopropenone can result in persistent immune modulation, with effects lasting several months after treatment cessation .

Dosage Effects in Animal Models

The effects of Diphenylcyclopropenone vary with different dosages in animal models. At low doses, the compound induces a mild immune response, characterized by localized inflammation and cytokine production . As the dosage increases, the immune response becomes more pronounced, with higher levels of cytokines and greater inflammation. At very high doses, Diphenylcyclopropenone can cause severe adverse effects, including blistering, ulceration, and systemic toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse reactions.

Metabolic Pathways

Diphenylcyclopropenone is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes phase I metabolism, where it is oxidized by cytochrome P450 enzymes to form reactive intermediates . These intermediates can further react with glutathione or other nucleophiles, leading to detoxification and excretion. Additionally, Diphenylcyclopropenone can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses and inflammation .

Transport and Distribution

Within cells and tissues, Diphenylcyclopropenone is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Diphenylcyclopropenone also binds to serum proteins, affecting its distribution and bioavailability. In tissues, the compound tends to accumulate in areas with high lipid content, such as the skin and adipose tissue .

Subcellular Localization

Diphenylcyclopropenone’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound primarily localizes to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, Diphenylcyclopropenone can be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . The presence of targeting signals or post-translational modifications can further direct Diphenylcyclopropenone to specific subcellular compartments, affecting its activity and function.

準備方法

合成経路と反応条件: ジフェンシプロンは、ベンジルとフェニルヒドラジンの反応、続いて環化と酸化によって合成することができます . この化合物は、通常、アセトンまたはプロピレングリコール溶液中で調製され、後者は塗布時にアセトンで希釈されます . ジフェンシプロン溶液の安定性は、日光を避け、約5°Cで遮光瓶に保管するなどの特定の条件下で維持されます .

工業生産方法: ジフェンシプロンの工業生産には、同様の合成経路が用いられますが、より大規模に行われ、化合物の安定性と純度が保証されます。 溶液は、治療上の使用に必要な基準を満たすために、管理された条件下で調製されます .

化学反応の分析

反応の種類: ジフェンシプロンは、以下のものを含むさまざまな化学反応を起こします。

酸化: ジフェンシプロンのカルボニル基は、特定の条件下で酸化されます。

還元: この化合物は還元されて、さまざまな誘導体になります。

置換: フェニル環で求電子置換反応が起こりえます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

置換: ハロゲンやニトロ基などの求電子試薬.

主な生成物: これらの反応から生成される主な生成物には、さまざまなジフェンシプロンの置換誘導体があり、それらは異なる治療特性を持つ可能性があります .

4. 科学研究の応用

ジフェンシプロンは、幅広い科学研究の応用があります。

類似化合物との比較

Dinitrochlorobenzene: Another contact sensitizer used in dermatology.

Squaric Acid Dibutylester: Used for similar therapeutic purposes.

Comparison: Diphencyprone is unique in its ability to induce a strong and sustained immune response, making it particularly effective for treating conditions like alopecia areata and recalcitrant warts . Unlike dinitrochlorobenzene, diphencyprone has passed preclinical genetic-toxicity tests, making it a safer option for long-term use .

生物活性

Diphenylcyclopropenone (DPCP) is a synthetic compound primarily recognized for its immunotherapeutic properties, particularly in the treatment of alopecia areata (AA). This article delves into the biological activity of DPCP, focusing on its efficacy, safety, mechanisms of action, and clinical applications.

Overview of Diphenylcyclopropenone

DPCP is a contact sensitizer that induces an immune response when applied topically. Its primary use is in the treatment of alopecia areata, an autoimmune condition characterized by hair loss. The compound works by stimulating local immune responses, which may lead to hair regrowth in affected areas.

DPCP functions as a hapten that modifies proteins in the skin, leading to an immune-mediated response. This process involves:

- Activation of T-Cells : DPCP promotes the activation and proliferation of T-cells in the skin, which are crucial for mediating immune responses.

- Cytokine Release : The application of DPCP results in the release of pro-inflammatory cytokines that contribute to hair follicle regeneration.

- Induction of Contact Dermatitis : The inflammatory response often manifests as localized dermatitis, which is a desired effect as it indicates sensitization and immune activation.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of DPCP in treating alopecia areata. A systematic review and meta-analysis encompassing 40 studies with over 3,000 patients reported:

- Overall Hair Regrowth Rate : 69%

- Complete Hair Regrowth Rate : 23%

- Efficacy Based on Alopecia Type :

Case Studies

-

Retrospective Study on Treatment Duration :

A study involving 50 patients indicated that after a median treatment duration of three years: -

Comparative Study on Application Protocols :

A comparative analysis showed that patients receiving weekly applications had higher efficacy rates compared to those treated every three weeks. The new treatment protocol shortened the time to significant hair regrowth .

Safety Profile

While DPCP is generally well-tolerated, some adverse effects have been documented:

- Common Side Effects :

- Serious Adverse Events : Rare cases include generalized allergic reactions and outbreaks of vitiligo .

Efficacy Variability

Research indicates variability in treatment outcomes based on patient demographics and disease characteristics. Key findings include:

- Older age at onset correlates with better treatment outcomes .

- Patients with extensive body hair involvement tend to have poorer responses to therapy .

Long-term Outcomes

The recurrence rate post-treatment is approximately 37%, highlighting the need for ongoing management strategies . Continued monitoring and potential retreatment may be necessary for sustained results.

特性

IUPAC Name |

2,3-diphenylcycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIBTBXNLVOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046545 | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-38-4 | |

| Record name | Diphenylcyclopropenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphencyprone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphencyprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenylcyclopropenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylcycloprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENCYPRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diphencyprone exert its therapeutic effect?

A1: Diphencyprone functions by inducing a delayed-type hypersensitivity reaction, a cell-mediated immune response. It acts as a hapten, binding to skin proteins and creating a complex recognized as foreign by the immune system. This triggers a cascade of immune reactions involving T lymphocytes, leading to an inflammatory response at the site of application [, , ].

Q2: What is the role of T lymphocytes in diphencyprone immunotherapy?

A2: Diphencyprone, upon binding to skin proteins, is presented to T lymphocytes, specifically CD8+ T cells. These activated T cells then target and destroy cells displaying the diphencyprone-protein complex [, ]. This targeted immune response is thought to be responsible for the clearance of warts and potentially the disruption of aberrant immune activity in alopecia areata.

Q3: Is there evidence of diphencyprone inducing long-term immunity?

A3: A study comparing diphencyprone with cryotherapy in treating viral warts observed a sustained clearance rate of 93.3% in the diphencyprone group after 12 months []. This suggests that topical diphencyprone might induce long-term immunity against human papillomavirus (HPV), potentially through the establishment of immunological memory.

Q4: How does the immune response differ in patients with varying alopecia areata severity?

A4: Research indicates that successful treatment with diphencyprone in alopecia areata is associated with a decrease in Th1, Th17, and Th9 cytokines and an increase in Th2 cytokines (IL-4) []. This shift in cytokine profile suggests a modulation of the immune response towards a less inflammatory state, potentially contributing to hair regrowth.

Q5: Can diphencyprone treatment alter anti-hair follicle antibody levels in alopecia areata?

A5: Studies show that patients with complete and sustained hair regrowth after diphencyprone treatment experience a significant reduction in anti-hair follicle IgG antibody titers and reactivity []. This suggests that the down-regulation of antibody response is likely a consequence, rather than a cause, of hair regrowth induced by diphencyprone immunotherapy.

Q6: What is the role of Bcl-2 protein in alopecia areata, and how does diphencyprone affect it?

A6: Bcl-2 protein is known to inhibit apoptosis. Research has shown that diphencyprone treatment in alopecia areata patients leads to a significant increase in Bcl-2 protein expression in hair follicle epithelial cells of those who respond well to treatment []. This suggests that diphencyprone might promote hair regrowth by inhibiting apoptosis in hair follicles.

Q7: What is the molecular formula and weight of diphencyprone?

A7: The molecular formula of diphencyprone is C15H10O, and its molecular weight is 206.24 g/mol.

Q8: Is there any spectroscopic data available for diphencyprone?

A8: While specific spectroscopic data wasn't detailed within the provided research papers, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to obtain structural information about diphencyprone.

Q9: What are the primary clinical applications of diphencyprone?

A9: Diphencyprone is mainly used in the topical treatment of:

- Alopecia areata: It is considered a first-line treatment for severe, extensive forms of alopecia areata, including alopecia totalis and alopecia universalis [, , , , ].

- Recalcitrant warts: Diphencyprone is used for warts resistant to conventional therapies, particularly in palmoplantar and periungual locations [, , , , ].

- Cutaneous metastases of melanoma: Emerging evidence suggests potential efficacy in treating cutaneous melanoma metastases, particularly in cases of in-transit or extensive disease [, , ].

Q10: How effective is diphencyprone in treating alopecia areata?

A10: Clinical studies report varying success rates for diphencyprone in alopecia areata, ranging from 4% to 85% [, , , , ]. The variability in response rates can be attributed to factors like disease severity, duration, patient characteristics, and treatment protocols.

Q11: Are there any patient factors that can predict response to diphencyprone in alopecia areata?

A11: Research suggests that younger age at disease onset and a smaller baseline extent of alopecia areata are associated with better responses to diphencyprone treatment [, , ]. Conversely, longer disease duration, nail involvement, and high SALT scores often indicate a poorer prognosis [].

Q12: Is diphencyprone effective in treating warts resistant to conventional therapies?

A12: Studies show that diphencyprone can be effective in treating recalcitrant warts, with success rates ranging from 60% to 88% [, , , ]. This highlights its potential as a valuable alternative for patients who haven't responded to conventional therapies like cryotherapy.

Q13: What are the common side effects associated with diphencyprone treatment?

A13: The most common side effects of diphencyprone are localized reactions at the application site, including:

- Contact dermatitis: Itching, redness, and blistering can occur [, , ].

- Hyperpigmentation or hypopigmentation: Temporary changes in skin color at the treatment site can be observed [, , , ].

Q14: Are there any serious side effects associated with diphencyprone?

A14: While less common, diphencyprone can cause more serious side effects, such as:

- Vitiligo: Depigmentation of the skin can occur at the application site or in distant areas [, , , , ].

- Urticaria: Widespread hives can develop, sometimes persisting for weeks or months even after treatment discontinuation [, , , ].

Q15: How is the safety of diphencyprone monitored during treatment?

A15: Patients undergoing diphencyprone treatment require close monitoring by a healthcare professional. The concentration of diphencyprone is typically titrated based on the patient's response and the severity of side effects [].

Q16: What are the future directions for research on diphencyprone?

A16: Future research on diphencyprone should focus on:

Q17: Are there any alternative contact sensitizers being explored?

A17: Squaric acid dibutyl ester (SADBE) is another contact sensitizer used in treating alopecia areata []. Research comparing the efficacy and safety profiles of diphencyprone and SADBE is ongoing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。